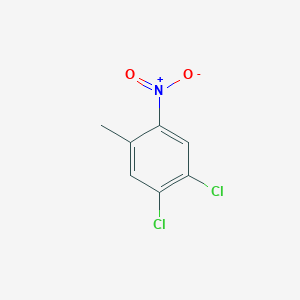

1,2-Dichloro-4-methyl-5-nitrobenzene

Übersicht

Beschreibung

1,2-Dichloro-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2. It is a pale yellow solid that is related to 1,2-dichlorobenzene by the replacement of one hydrogen atom with a nitro functional group . This compound is used as an intermediate in the synthesis of various agrochemicals and other industrial applications .

Vorbereitungsmethoden

1,2-Dichloro-4-methyl-5-nitrobenzene can be synthesized through the nitration of 1,2-dichlorobenzene with mixed acid at temperatures ranging from 35 to 60°C. This reaction produces a mixture of 3-nitro and 4-nitro isomers, which are then separated by crystallization . Another method involves the chlorination of 1-chloro-4-nitrobenzene .

Analyse Chemischer Reaktionen

1,2-Dichloro-4-methyl-5-nitrobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: One of the chlorides in the compound is reactive towards nucleophiles.

Reduction: Reduction with iron powder can convert the nitro group to an amine, forming 3,4-dichloroaniline.

Electrophilic Aromatic Substitution: The compound can undergo nitration, bromination, and other electrophilic aromatic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Intermediate in Organic Synthesis

-

Biological Studies

- The compound serves as a substrate for studying the activity of glutathione S-transferase enzymes, which play a crucial role in detoxification processes within biological systems. This application is particularly relevant in toxicological research where understanding enzyme interactions can lead to insights into metabolic pathways affected by environmental pollutants .

- Agrochemical Production

Toxicological Studies

DCMNB has been studied for its toxicological effects, particularly concerning its impact on human health and environmental safety. Notable findings include:

- Acute Toxicity: DCMNB is harmful if swallowed and can cause skin irritation upon contact .

- Mutagenicity: It exhibits mutagenic activity in certain bacterial assays but shows no clastogenic activity in vivo under tested conditions .

- Environmental Impact: The compound has a low to moderate potential for volatilization from surface waters and undergoes slow photodegradation in the atmosphere .

Case Study 1: Synthesis of Herbicides

A study demonstrated the use of DCMNB as an intermediate for synthesizing diphenyl ether herbicides. The process involved multiple steps, including nitration and substitution reactions that effectively utilized DCMNB to achieve high yields of the target compounds .

Case Study 2: Toxicological Assessment

Research conducted on the toxicological profile of DCMNB revealed significant effects on hematological parameters in animal studies. A No Observed Adverse Effect Level (NOAEL) was established at 4 mg/kg body weight per day following subchronic exposure, indicating potential risks associated with prolonged exposure .

Wirkmechanismus

The mechanism of action of 1,2-Dichloro-4-methyl-5-nitrobenzene involves its reactivity towards nucleophiles and its ability to undergo electrophilic aromatic substitution. The nitro group is a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack . The molecular targets and pathways involved include the formation of intermediates such as benzenonium ions during electrophilic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

1,2-Dichloro-4-methyl-5-nitrobenzene can be compared with other similar compounds such as:

3,4-Dichloronitrobenzene: Similar in structure but lacks the methyl group.

2-Methyl-4,5-Dichloronitrobenzene: Similar but with different positions of the nitro and methyl groups.

4,5-Dichloro-2-nitrotoluene: Another isomer with different positions of the substituents.

The uniqueness of this compound lies in its specific arrangement of substituents, which influences its reactivity and applications in various fields.

Biologische Aktivität

1,2-Dichloro-4-methyl-5-nitrobenzene (CAS Number: 7494-45-3) is a chlorinated aromatic compound that has garnered attention due to its biological activity and potential health effects. This article provides a comprehensive overview of the biological activity of this compound, including its toxicological profile, mutagenic properties, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅Cl₂N₃O₂ |

| Molecular Weight | 206.026 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Melting Point | 62 °C |

| Boiling Point | 277.1 °C |

| Flash Point | 121.4 °C |

Acute Toxicity

Acute toxicity studies reveal that this compound exhibits significant toxicity in various animal models. The oral LD50 in rats is reported to range from 625 to 950 mg/kg , while the dermal LD50 is greater than 2000 mg/kg . Symptoms of intoxication include lethargy, weakness, and in severe cases, collapse and coma. The compound has been shown to cause methemoglobinemia , a condition where hemoglobin is altered to methemoglobin, reducing oxygen transport in the blood.

Mutagenicity and Genotoxicity

This compound has demonstrated mutagenic activity in bacterial assays, specifically in Salmonella typhimurium, indicating potential genotoxic effects. However, it did not exhibit mutagenicity in the HPRT test using Chinese Hamster Ovary (CHO) cells . In insect models (Drosophila melanogaster), mutagenic activity was noted following high-dose exposure but was absent under lower doses .

Environmental Impact

The environmental persistence of this compound is considered low due to its limited bioaccumulation potential and low emission levels from manufacturing processes. Consequently, significant indirect exposure to the general public through environmental pathways is not anticipated .

Occupational Exposure

A limited study on workers exposed to this compound reported hematological changes consistent with methaemoglobinemia. Although these findings were not exclusively attributed to this compound due to mixed exposures, they align with animal study results indicating hematological toxicity .

Laboratory Studies

In laboratory settings, various studies have assessed the impact of this compound on different biological systems. For instance:

Eigenschaften

IUPAC Name |

1,2-dichloro-4-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTWCYSQDSKAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00322057 | |

| Record name | 4,5-Dichloro-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7494-45-3 | |

| Record name | 7494-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dichloro-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.